molecular formula C23H24FN3O4 B11002157 N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Cat. No.: B11002157
M. Wt: 425.5 g/mol
InChI Key: GCIULFBUCXMCFU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a synthetic compound featuring a pyridoindole core substituted with a fluorine atom at position 8 and a 3,4-dimethoxyphenylacetamide moiety. The molecule combines structural elements from both indole alkaloids and substituted benzamide derivatives, which are often explored for their neuroactive or kinase-inhibitory properties. The presence of fluorine and methoxy groups likely enhances metabolic stability and receptor binding affinity compared to non-halogenated analogs.

Properties

Molecular Formula

C23H24FN3O4

Molecular Weight

425.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C23H24FN3O4/c1-30-20-6-4-15(12-21(20)31-2)25-22(28)7-8-23(29)27-10-9-19-17(13-27)16-11-14(24)3-5-18(16)26-19/h3-6,11-12,26H,7-10,13H2,1-2H3,(H,25,28)

InChI Key

GCIULFBUCXMCFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: Compound X is typically synthesized through a multistep process. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine (e.g., tryptamine) to form the indole core. Subsequent functionalization and coupling steps yield the final compound.

Industrial Production::
  • Industrial-scale production methods are proprietary and not widely disclosed. the compound’s complexity suggests that it may not be produced on a large scale.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: Oxidation of the indole moiety can lead to diverse products.

    Reduction: Reduction of the carbonyl group in the butanamide can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can modify the indole or pyridine rings.

Common reagents include:

    Oxidants: KMnO₄, PCC

    Reductants: NaBH₄, LiAlH₄

    Nucleophiles: Grignard reagents, amines

Major products depend on reaction conditions and substituents.

Scientific Research Applications

Compound X has garnered interest in several fields:

    Medicine: It exhibits potential as an anticancer agent due to its unique structure and interactions with cellular targets.

    Neuroscience: Researchers explore its effects on neurotransmitter receptors.

    Chemical Biology: It serves as a probe for studying protein–ligand interactions.

Mechanism of Action

  • Compound X likely interacts with specific receptors or enzymes, affecting cellular processes.
  • Molecular targets may include kinases, GPCRs, or transcription factors.
  • Pathways involved could include cell cycle regulation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Findings/Applications Reference
N-(4-Iodophenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide C₂₂H₂₂IN₃O₃ 8-OCH₃, 4-iodophenyl 503.34 Enhanced lipophilicity due to iodine [1]
(6,8-Difluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone C₁₉H₁₃F₅N₄O 6-F, 8-F, CF₃-pyrazole 432.33 Conformational isomerism (56:44 Ca/Cb) [3]
2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide C₂₈H₂₄FN₅O₃ 8-F, 3-benzyl, 3,4-dimethoxyphenyl 513.52 Potential kinase inhibition [6]
N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide (Target) C₂₃H₂₄FN₃O₄ 8-F, 3,4-dimethoxyphenyl 425.45 Hypothesized neuroprotective activity N/A

Key Observations:

Fluorine Substitution :

  • The 8-fluoro substitution in the target compound and analogs (e.g., ) improves metabolic stability and binding to hydrophobic pockets in enzymes or receptors.
  • Difluoro derivatives (e.g., 6,8-difluoro in ) exhibit conformational isomerism, which may influence pharmacokinetics.

Methoxy Groups: The 3,4-dimethoxyphenyl group (as in the target compound and ) enhances solubility and π-π stacking interactions compared to non-polar substituents like iodine ().

Scaffold Variations :

  • Pyrimidoindole derivatives () show divergent bioactivity compared to pyridoindoles due to altered electronic profiles.

Key Insights:

  • Synthetic Accessibility : Pyridoindoles (e.g., ) are synthesized via condensation reactions with moderate yields (22–50%), while pyrazolo-pyrimidines () require multi-step protocols.
  • Biological Relevance : Pyridoindoles are prioritized for neurological targets (e.g., Alzheimer’s in ), whereas pyrimidoindoles () are explored for anticancer applications.

Biological Activity

N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a complex organic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Dimethoxyphenyl Group : The presence of the 3,4-dimethoxyphenyl moiety is significant for its interaction with biological targets.
  • Tetrahydropyridoindole : This substructure is associated with various neuropharmacological effects and may contribute to the compound's activity.
  • Oxobutanamide : This functional group is often linked to bioactive compounds and may enhance the compound's therapeutic efficacy.

Molecular Formula

The molecular formula for this compound is C20H22FN3O3C_{20}H_{22}FN_3O_3.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit notable antitumor properties. In particular:

  • Mechanism of Action : The compound may exert its effects through the modulation of cytochrome P450 enzymes, which are crucial for drug metabolism and activation of prodrugs into their active forms. For instance, studies have shown that related compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole demonstrate selective cytotoxicity against various cancer cell lines, including breast and colorectal cancers .
  • In Vitro Studies : In a study involving the NCI human-derived 60 cell line panel, compounds structurally related to our target showed GI50 values (the concentration that inhibits cell growth by 50%) less than 100 nmol/L in sensitive cancer cell lines .

Table 1: IC50 Values of Related Compounds

Cell LineGW-610 (IC50 μmol/L)5F-203 (IC50 μmol/L)
MDA-MB-4680.073 ± 0.0100.052 ± 0.010
MCF-70.363 ± 0.0510.761 ± 0.166
KM120.079 ± 0.015>10
HCC29980.079 ± 0.007>10

Antiviral Activity

Emerging evidence suggests that similar compounds may also possess antiviral properties:

  • Mechanism of Action : Some derivatives have been shown to inhibit viral replication by targeting viral polymerases or other essential enzymes involved in the viral life cycle .
  • Case Studies : In vitro studies demonstrated that certain thiazolidinone derivatives exhibited significant antiviral activity against various strains of viruses, indicating a potential pathway for our target compound .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its therapeutic application:

  • In Vivo Studies : Toxicological assessments are necessary to evaluate organ integrity and overall safety in animal models. For instance, studies on related compounds have shown no significant adverse effects on liver and kidney functions at therapeutic doses .

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